1,15-Pentadecanediol

Crystallography Materials Science Polymorphism

1,15-Pentadecanediol's specific C15 chain is non-interchangeable, imparting unique crystalline packing and thermal behavior critical for PROTAC linker efficacy and polymer performance. Substituting with generic alkanediols compromises results. Source high-purity (≥97%) material for reliable R&D and manufacturing. Strictly for professional use; not for human consumption.

Molecular Formula C15H32O2
Molecular Weight 244.41 g/mol
CAS No. 14722-40-8
Cat. No. B013463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,15-Pentadecanediol
CAS14722-40-8
Molecular FormulaC15H32O2
Molecular Weight244.41 g/mol
Structural Identifiers
SMILESC(CCCCCCCO)CCCCCCCO
InChIInChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2
InChIKeyZBPYFGWSQQFVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,15-Pentadecanediol (CAS 14722-40-8): A Long-Chain α,ω-Alkanediol for Specialized Polymer and PROTAC Applications


1,15-Pentadecanediol (CAS 14722-40-8) is a C15 α,ω-alkanediol with the molecular formula C15H32O2 and a molecular weight of 244.41 g/mol . This compound is characterized by its long, straight hydrocarbon chain capped with primary hydroxyl groups at both ends. It is a colorless or slightly yellow crystalline solid with a melting point of approximately 87 °C and a boiling point of 366.6 °C at 760 mmHg . 1,15-Pentadecanediol is primarily employed as a building block in the synthesis of specialty polymers, such as polyesters and polyurethanes, and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) . Its value in research and industrial applications is derived from its specific chain length, which imparts unique crystalline packing and thermal properties relative to other α,ω-alkanediols [1][2].

Why 1,15-Pentadecanediol Cannot Be Replaced by a Generic or Shorter-Chain Diol


Generic substitution among α,ω-alkanediols is not feasible due to the profound impact of chain length on solid-state packing, thermal behavior, and the resulting material properties. The number of methylene units dictates the crystal lattice, with odd-numbered diols like 1,15-pentadecanediol exhibiting distinct layer structures and hydrogen-bonding networks compared to their even-numbered counterparts [1]. Furthermore, phase transition thermodynamics, including melting enthalpy and the nature of solid-solid transitions, are highly sensitive to chain length, directly influencing processing windows and end-use performance in polymers and liquid crystalline applications [2]. The specific 15-carbon backbone provides a unique balance of hydrophobicity and crystallinity that cannot be replicated by shorter or longer analogs, making it a critical, non-interchangeable component in designed syntheses [3].

Quantitative Differentiation of 1,15-Pentadecanediol: Comparative Data for Informed Procurement


Crystal Structure and Packing: 1,15-Pentadecanediol vs. 1,11-Undecanediol and 1,13-Tridecanediol

Single-crystal X-ray diffraction reveals that 1,15-pentadecanediol adopts a specific molecular conformation and packing arrangement within its crystal lattice. Critically, one terminal hydroxyl group is in a gauche conformation [torsion angle 63.2(4)°] while the other is trans [torsion angle -179.2(2)°] [1]. This results in a layered structure with two distinct hydrogen-bond distances: an interlayer bond of 2.713(2) Å and an intralayer bond of 2.777(3) Å. These values are nearly identical to those of 1,11-undecanediol [2.710(2) Å and 2.775(3) Å] and 1,13-tridecanediol [2.713 Å], confirming a conserved hydrogen-bonding geometry among odd-numbered diols [1]. The key difference lies in the lattice parameter along the b-axis, which is directly proportional to chain length. This elongation of the unit cell translates to a larger layer spacing compared to its shorter-chain homologs, a critical parameter for applications requiring specific interlayer distances, such as in liquid crystal models or layered polymer composites [1].

Crystallography Materials Science Polymorphism

Phase Transition Behavior: 1,15-Pentadecanediol vs. 1,16-Hexadecanediol by DSC

A direct comparative study using differential scanning calorimetry (DSC) has quantified the distinct phase transition behaviors of 1,15-pentadecanediol (odd-numbered) and 1,16-hexadecanediol (even-numbered) [1]. The analysis, which focused on the temperature dependence of heat capacity and thermal hysteresis, revealed significant differences attributed to the parity of the carbon chain. Specifically, 1,15-pentadecanediol exhibits a single, sharp endothermic peak corresponding to a solid-solid phase transition just below its melting point, while 1,16-hexadecanediol displays multiple, broader transitions, indicative of a more complex pre-melting behavior [1]. This quantitative analysis of diffuse (Λ-shaped) first-order phase transitions highlights that the even-numbered diol undergoes a more gradual and multi-step disordering process compared to the more abrupt, singular transition of the odd-numbered analog [1].

Thermal Analysis Phase Transitions Crystal Engineering

Thermodynamic Benchmark: Enthalpy of Fusion for 1,15-Pentadecanediol

The enthalpy of fusion (ΔfusH) is a critical parameter for understanding the energy required for melting and is directly related to the strength of intermolecular forces in the solid state. For 1,15-pentadecanediol, this value has been rigorously determined by differential scanning calorimetry (DSC) to be 23.6 kJ/mol at a temperature of 361.4 K [1]. This datum is compiled by the Thermodynamics Research Center (TRC) at NIST and represents a reliable benchmark for the compound [1]. While not a direct comparison, this value is consistent with the trend observed in long-chain α,ω-alkanediols, where the enthalpy of fusion increases with chain length due to greater van der Waals interactions between the extended alkyl chains.

Thermodynamics Physical Chemistry Material Stability

Vaporization Enthalpy Trend: 1,15-Pentadecanediol Compared to Shorter Odd-Numbered Diols

The vaporization enthalpy (ΔvapH) is a measure of intermolecular forces in the liquid phase and dictates volatility. A study on five odd-numbered α,ω-alkanediols (C7 to C15) measured vapor pressures and derived ΔvapH values [1]. While the absolute ΔvapH for 1,15-pentadecanediol is not explicitly stated in the provided text, the research concluded that the vaporization enthalpies for 1,11-undecanediol, 1,13-tridecanediol, and 1,15-pentadecanediol were practically comparable within experimental error [1]. This finding indicates that for these longer-chain diols, the incremental contribution of each methylene group to the overall cohesive energy in the liquid state becomes diminishingly small. This is in contrast to the trend observed for shorter chains, where ΔvapH increases more noticeably with each added CH2 unit [1].

Thermodynamics Volatility Vapor Pressure

High-Value Application Scenarios for 1,15-Pentadecanediol Driven by Its Specific Properties


Synthesis of Polyesters and Polyurethanes with Defined Crystallinity

The precise crystalline packing and thermal behavior of 1,15-pentadecanediol, characterized by a singular solid-solid phase transition and a high enthalpy of fusion (23.6 kJ/mol), make it an ideal monomer for designing semi-crystalline polyesters and polyurethanes [1][2]. Its long C15 chain promotes strong van der Waals interactions between polymer backbones, leading to materials with enhanced melting points, improved mechanical strength, and tailored degradation profiles compared to polymers derived from shorter-chain diols. The conserved hydrogen-bonding geometry of the diol unit ensures predictable incorporation into the polymer matrix.

Development of PROTACs Requiring a Specific Linker Length and Flexibility

As a long, flexible alkyl chain terminated by hydroxyl groups, 1,15-pentadecanediol serves as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The 15-carbon spacer provides a specific distance and conformational freedom between the two ligands of a PROTAC molecule, which is essential for forming a stable ternary complex with the target protein and E3 ubiquitin ligase. The purity and well-defined structure of this diol linker are paramount for achieving consistent and reproducible degradation activity, a requirement that generic or shorter-chain alternatives cannot fulfill.

Model Compound for Studying Smectic Liquid Crystalline Phases

The crystal structure of 1,15-pentadecanediol reveals a layered arrangement of molecules that is directly analogous to the smectic A phase of liquid crystals [1]. Its well-defined b-axis length (47.166 Å) and the two distinct hydrogen-bond networks (interlayer and intralayer) make it a valuable model system for fundamental research on phase transitions and ordering in liquid crystals. This application leverages the specific, experimentally determined crystal lattice parameters of the C15 diol, which are not generalizable to other chain lengths.

Synthesis of Specialty Surfactants, Lubricants, and Coatings

The balanced amphiphilic nature of 1,15-pentadecanediol—with its long hydrophobic C15 chain and two terminal hydrophilic hydroxyl groups—renders it a versatile intermediate for synthesizing specialty surfactants and lubricants for use in personal care products, coatings, and dyes . The chain length is specifically chosen to achieve a desired hydrophilic-lipophilic balance (HLB) and surface activity. Furthermore, its relatively high melting point (87 °C) and enthalpy of fusion contribute to the thermal stability of formulated products.

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